2,2'-Bi-4-lepidine
Overview
Description
2,2’-Bi-4-lepidine, also known as 4,4’-dimethyl-2,2’-biquinoline, is a heterocyclic compound with the molecular formula C20H16N2. It is characterized by two quinoline units connected at the 2-position, making it a biquinoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-4-lepidine typically involves the coupling of 4-methylquinoline derivatives. One common method is the oxidative coupling of 4-methylquinoline using oxidizing agents such as potassium permanganate or ferric chloride under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or ethanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 2,2’-Bi-4-lepidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bi-4-lepidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 2,2’-Bi-4-lepidine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydro derivatives of 2,2’-Bi-4-lepidine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Bi-4-lepidine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties. It is also a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,2’-Bi-4-lepidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its planar structure allows it to intercalate into DNA, potentially affecting DNA replication and transcription processes .
Comparison with Similar Compounds
2,2’-Bipyridine: Another biheterocyclic compound with two pyridine units. It is widely used as a ligand in coordination chemistry.
1,10-Phenanthroline: A heterocyclic compound with a similar planar structure, used as a ligand and in various analytical applications.
4,4’-Bipyridine: Similar to 2,2’-Bi-4-lepidine but with pyridine units instead of quinoline units.
Uniqueness: 2,2’-Bi-4-lepidine is unique due to its quinoline-based structure, which imparts distinct electronic and steric properties compared to other biheterocyclic compounds. This uniqueness makes it valuable in applications requiring specific interactions with metal ions and biological targets .
Properties
IUPAC Name |
4-methyl-2-(4-methylquinolin-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-13-11-19(21-17-9-5-3-7-15(13)17)20-12-14(2)16-8-4-6-10-18(16)22-20/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZWINPECYHJIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4C(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385174 | |
Record name | 2,2'-Bi-4-lepidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7654-51-5 | |
Record name | 2,2'-Bi-4-lepidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bi-4-lepidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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